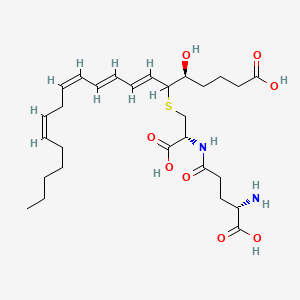

Leukotriene F4

Description

This compound has been reported in Arabidopsis thaliana and Homo sapiens with data available.

formed by transpeptidation of leukotriene E

Properties

CAS No. |

83851-42-7 |

|---|---|

Molecular Formula |

C28H44N2O8S |

Molecular Weight |

568.7 g/mol |

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C28H44N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)39-20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38)/b7-6-,10-9-,12-11+,16-13+/t21-,22-,23-,24+/m0/s1 |

InChI Key |

PYSODLWHFWCFLV-VJBFNVCUSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N |

Appearance |

Solid powder |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5(S)-hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid leukotriene F-4 LTF4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway of Leukotriene F4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene F4 (LTF4) is a member of the cysteinyl leukotriene family, a group of potent inflammatory lipid mediators derived from arachidonic acid. While the biosynthesis of its precursors—Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4)—is well-characterized, the final step in the pathway leading to LTF4 is less commonly detailed. This technical guide provides a comprehensive overview of the synthesis pathway of LTF4, with a focus on the enzymatic conversion of LTE4. It includes detailed experimental protocols, quantitative data where available, and visualizations to aid in the understanding of this critical biochemical transformation.

The Cysteinyl Leukotriene Cascade: An Overview

The biosynthesis of cysteinyl leukotrienes (CysLTs) is initiated in response to various inflammatory stimuli. The pathway begins with the liberation of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps to the unstable intermediate, Leukotriene A4 (LTA4).

The synthesis of the primary CysLTs proceeds as follows:

-

Leukotriene C4 (LTC4) Synthesis: The enzyme LTC4 synthase conjugates LTA4 with reduced glutathione (GSH) to form LTC4.

-

Leukotriene D4 (LTD4) Synthesis: γ-glutamyl transpeptidase (GGT) removes the γ-glutamyl moiety from the glutathione backbone of LTC4, yielding LTD4.[1]

-

Leukotriene E4 (LTE4) Synthesis: A dipeptidase subsequently cleaves the glycine residue from LTD4 to produce the more stable LTE4.[2]

The Final Step: Synthesis of this compound

The formation of this compound represents a less-explored branch of the CysLT pathway. It is synthesized from LTE4 through a transpeptidation reaction catalyzed by γ-glutamyl transpeptidase (GGT) . In this reaction, a γ-glutamyl group from a donor molecule, typically glutathione, is transferred to the amino group of the cysteine residue in LTE4.[3]

Quantitative Data

While extensive kinetic data for the entire leukotriene pathway is available, specific kinetic parameters for the GGT-catalyzed conversion of LTE4 to LTF4 are not well-documented in the literature. However, studies on the interaction of GGT with other leukotrienes provide valuable insights. The apparent Michaelis constant (Km) of γ-glutamyl transpeptidase for LTC4 is approximately 6 x 10⁻⁶ M, which is similar to its affinity for glutathione.[3] It is reasonable to hypothesize that the affinity of GGT for LTE4 as an acceptor substrate would be in a similar micromolar range.

Table 1: Known Kinetic Parameters of γ-Glutamyl Transpeptidase with Leukotriene-Related Substrates

| Substrate | Enzyme | Km (µM) | Notes |

| Leukotriene C4 | γ-Glutamyl Transpeptidase (human GGT1) | 10.8 | Determined using a glutamate release assay.[4] |

| Glutathione (GSH) | γ-Glutamyl Transpeptidase (human GGT1) | 11 | Serves as a γ-glutamyl donor.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound.

Protocol 1: In Vitro Synthesis of this compound

This protocol describes the enzymatic synthesis of LTF4 from LTE4 using purified γ-glutamyl transpeptidase.

Materials:

-

Purified γ-glutamyl transpeptidase (GGT) (e.g., from bovine kidney or recombinant human GGT)

-

Leukotriene E4 (LTE4)

-

Glutathione (GSH)

-

Tris-HCl buffer (100 mM, pH 7.4)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (C18)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following in Tris-HCl buffer (pH 7.4):

-

Leukotriene E4 (final concentration: 10-50 µM)

-

Glutathione (final concentration: 1-5 mM)

-

Purified γ-glutamyl transpeptidase (final concentration: 0.1-1 U/mL)

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding two volumes of ice-cold methanol containing 0.1% formic acid.

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Dilute the supernatant with water to reduce the methanol concentration to less than 10%.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the diluted supernatant onto the cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the leukotrienes with methanol.

-

-

Sample Concentration: Evaporate the methanol eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small volume of HPLC mobile phase for analysis.

Protocol 2: Analysis of this compound by HPLC-MS/MS

This protocol outlines the separation and quantification of LTF4 from the in vitro synthesis reaction mixture using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

HPLC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution to separate the leukotrienes. A typical gradient might be:

-

0-2 min: 30% B

-

2-10 min: 30-90% B

-

10-12 min: 90% B

-

12-12.1 min: 90-30% B

-

12.1-15 min: 30% B

-

-

Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify the leukotrienes. The specific parent and product ion transitions for each leukotriene should be optimized.

-

Table 2: Exemplary MRM Transitions for Leukotriene Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Leukotriene E4 | 438.2 | 331.2 |

| This compound | 567.3 | 438.2 |

| Internal Standard (e.g., d5-LTE4) | 443.2 | 336.2 |

Signaling Pathways and Logical Relationships

The synthesis of LTF4 is an integral part of the broader arachidonic acid metabolic network. Understanding the upstream regulation of this pathway is crucial for developing targeted therapeutics.

References

- 1. Inhibition of human γ-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monitoring γ-glutamyl transpeptidase activity and evaluating its inhibitors by a water-soluble near-infrared fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interconversion of leukotrienes catalyzed by purified gamma-glutamyl transpeptidase: concomitant formation of leukotriene D4 and gamma-glutamyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Leukotriene F4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene F4 (LTF4) is a member of the cysteinyl leukotriene (cys-LT) family, a group of potent lipid mediators involved in inflammatory and allergic responses. While less studied than its counterparts LTC4, LTD4, and LTE4, LTF4 exhibits significant biological activities, including the ability to induce bronchoconstriction and modulate vascular permeability. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, biological functions, and analytical methodologies related to LTF4. It is designed to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are interested in the nuanced roles of eicosanoids in health and disease. This document synthesizes the current understanding of LTF4, highlighting key experimental findings and outlining the methodologies that have been instrumental in its characterization.

Historical Perspective and Discovery

The story of this compound is intrinsically linked to the broader discovery of the leukotriene family, which emerged from studies on the "slow-reacting substance of anaphylaxis" (SRS-A).

The Era of Slow-Reacting Substance of Anaphylaxis (SRS-A)

In the late 1930s, Feldberg and Kellaway observed that perfused lungs from sensitized guinea pigs, when challenged with an antigen, released a substance that caused a slow, sustained contraction of smooth muscle, distinct from the rapid effects of histamine. They named this substance "slow-reacting substance" or SRS.[1] Later, Brocklehurst demonstrated the release of this substance during anaphylactic shock, leading to the term "slow-reacting substance of anaphylaxis" (SRS-A).[1] For decades, the chemical nature of SRS-A remained elusive, though its importance in the pathophysiology of asthma and other allergic reactions was widely recognized.

The Elucidation of Leukotriene Structures

The breakthrough in understanding SRS-A came in the late 1970s and early 1980s with the pioneering work of Bengt Samuelsson and his colleagues, for which he was awarded the Nobel Prize in Physiology or Medicine in 1982. Using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry, they were able to purify and elucidate the structures of the components of SRS-A. They identified them as a novel class of arachidonic acid metabolites, which they named "leukotrienes" due to their origin in leukocytes and their characteristic conjugated triene structure. The primary components of SRS-A were identified as Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4).

The Identification of this compound

This compound was first chemically synthesized and biologically characterized in 1982 by a group of researchers including Denis, Charleson, and Rokach.[2] Their work demonstrated that LTF4 is a potent bronchoconstrictor, although less so than LTD4, and that it can increase vascular permeability.[2] This initial study established LTF4 as a biologically active member of the leukotriene family.

A significant advancement in the understanding of LTF4 biosynthesis came in 2003, when Reddanna and colleagues demonstrated that LTF4 could be formed directly from LTC4 through the action of carboxypeptidase A.[2] This finding revealed an alternative biosynthetic pathway for LTF4, independent of the sequential conversion of LTC4 to LTD4 and then to LTE4, suggesting a more complex and regulated metabolism of cysteinyl leukotrienes than previously understood.

Biochemistry of this compound

Biosynthesis of this compound

This compound is synthesized through the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. There are two primary pathways for its formation:

2.1.1. The Classical Pathway via Leukotriene E4:

The canonical biosynthesis of cysteinyl leukotrienes begins with the conversion of arachidonic acid to the unstable epoxide intermediate, Leukotriene A4 (LTA4). LTA4 is then conjugated with reduced glutathione (GSH) by LTC4 synthase to form LTC4. Subsequently, the glutamic acid residue is cleaved by γ-glutamyltransferase to yield LTD4. Dipeptidases then remove the glycine residue from LTD4 to form LTE4. Finally, LTF4 is formed from LTE4 by the action of a glutamyl transferase, which adds a glutamic acid residue to the cysteine moiety of LTE4.

2.1.2. The Alternative Pathway via Carboxypeptidase A:

A more direct pathway for LTF4 synthesis involves the action of carboxypeptidase A on LTC4. This enzyme hydrolyzes the amide bond between the glycine and cysteine residues of the glutathione moiety of LTC4, directly yielding LTF4.[2] This pathway bypasses the formation of LTD4 and LTE4 as intermediates.

Biological Activities of this compound

This compound exerts a range of biological effects, primarily related to smooth muscle contraction and vascular permeability. Its potency is generally considered to be less than that of LTC4 and LTD4 but comparable to or slightly less than LTE4 in some assays.

Bronchoconstriction

LTF4 is a potent bronchoconstrictor. In vivo studies in guinea pigs have shown that intravenous administration of LTF4 induces bronchoconstriction with an ED50 of 16 µg/kg.[2] This effect is significantly less potent than that of LTD4, which is 50-100 times more active in this assay.[2] The bronchoconstrictor activity of LTF4 on guinea pig trachea and parenchyma in vitro is comparable to that of LTD4.[2]

Vascular Permeability

LTF4 has been shown to increase vascular permeability. When injected into guinea pig skin in the presence of prostaglandin E2 (PGE2), LTF4 induces changes in vascular permeability.[2] In this assay, the order of potency was found to be LTE4 sulfone = LTD4 = LTD4 sulfone > LTE4 > LTF4 = LTF4 sulfone.[2]

Smooth Muscle Contraction

In addition to its effects on bronchial smooth muscle, LTF4 can also contract other smooth muscle tissues, such as the guinea pig ileum, although it is significantly less potent than LTD4 in this regard.[2]

Signaling Pathways

The precise signaling pathway of this compound has not been as extensively studied as those of other cysteinyl leukotrienes. However, it is widely presumed to act through the same family of G-protein coupled receptors (GPCRs) as LTC4, LTD4, and LTE4. These receptors are known as the cysteinyl leukotriene receptors (CysLTs).

Cysteinyl Leukotriene Receptors

There are several known CysLT receptors:

-

CysLT1 Receptor (CysLT1R): The high-affinity receptor for LTD4.

-

CysLT2 Receptor (CysLT2R): Binds LTC4 and LTD4 with roughly equal affinity.

-

GPR17: A receptor with homology to P2Y and CysLT receptors, though its role as a direct CysLT receptor is debated.

-

GPR99 (also known as OXGR1 or CysLT3R): A high-affinity receptor for LTE4.[3][4][5]

Given the structural similarity of LTF4 to other cys-LTs, it is plausible that it interacts with one or more of these receptors. However, specific binding affinity data for LTF4 to these receptors is currently lacking in the scientific literature.

Downstream Signaling

Activation of CysLT receptors typically leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores and a subsequent influx of extracellular calcium. This increase in intracellular calcium is a key event in mediating the contractile responses of smooth muscle cells.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related cysteinyl leukotrienes for comparative purposes.

Table 1: Biological Activity of this compound

| Parameter | Species | Assay | Value | Reference |

| Bronchoconstriction (ED50) | Guinea Pig | Intravenous Injection | 16 µg/kg | [2] |

| Vascular Permeability | Guinea Pig | Intradermal Injection with PGE2 | Less potent than LTD4 and LTE4 | [2] |

| Smooth Muscle Contraction | Guinea Pig | Ileum Contraction | Less potent than LTD4 | [2] |

Table 2: Comparative Potency of Cysteinyl Leukotrienes on Guinea Pig Tissues

| Tissue | Potency Order | Reference |

| Trachea | LTD4 ≈ LTF4 | [2] |

| Parenchyma | LTD4 ≈ LTF4 | [2] |

| Ileum | LTD4 > LTF4 | [2] |

| Skin (Vascular Permeability) | LTD4 > LTE4 > LTF4 | [2] |

Experimental Protocols

Chemical Synthesis of this compound

The original synthesis of LTF4 was described by Denis et al. in 1982. The general strategy involves the coupling of a protected LTA4 intermediate with a suitably protected γ-glutamyl-cysteine derivative, followed by deprotection steps. A detailed, modern protocol would require adaptation from similar syntheses of other cysteinyl leukotrienes.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for the purification and quantification of leukotrienes.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with a small percentage of acetic acid or a phosphate buffer to control pH) and an organic solvent (e.g., methanol or acetonitrile). The exact gradient profile needs to be optimized for the specific separation.

-

Detection: UV detection at a wavelength corresponding to the triene chromophore of leukotrienes (typically around 280 nm).

Workflow for HPLC Analysis:

Bioassays

6.3.1. Guinea Pig Tracheal Strip Assay for Bronchoconstriction:

This classic bioassay measures the contractile response of airway smooth muscle to an agonist.

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit buffer) gassed with 95% O2 / 5% CO2. The trachea is cut into rings or a spiral strip.

-

Mounting: The tracheal preparation is mounted in an organ bath containing the physiological salt solution at 37°C. One end is fixed, and the other is attached to an isometric force transducer connected to a data acquisition system.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time, with regular washes.

-

Agonist Addition: A cumulative concentration-response curve is generated by adding increasing concentrations of LTF4 to the organ bath and recording the resulting contraction.

-

Data Analysis: The contractile response is measured as the change in tension from baseline. The EC50 (the concentration of agonist that produces 50% of the maximal response) can be calculated to determine the potency of LTF4.

6.3.2. Guinea Pig Ileum Contraction Assay:

This assay is similar to the tracheal strip assay but uses a segment of the guinea pig ileum to measure smooth muscle contraction in response to agonists.

Immunoassays

While specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs) for LTF4 are not commercially common, the general principles of these assays can be applied if a specific antibody against LTF4 is developed. A competitive immunoassay would involve the competition between unlabeled LTF4 in the sample and a labeled LTF4 tracer for a limited number of antibody binding sites.

Future Directions and Conclusion

This compound remains a relatively understudied member of the cysteinyl leukotriene family. While its basic biological activities have been established, a more detailed understanding of its role in health and disease is needed. Future research should focus on several key areas:

-

Receptor Specificity: Determining the binding affinities of LTF4 for the known CysLT receptors is crucial to understanding its specific signaling mechanisms.

-

In Vivo Roles: Further in vivo studies are needed to elucidate the physiological and pathophysiological roles of LTF4, particularly in the context of asthma, allergic rhinitis, and other inflammatory conditions.

-

Development of Specific Tools: The development of selective antagonists and specific antibodies for LTF4 would greatly facilitate research into its functions.

-

Clinical Relevance: Investigating the levels of LTF4 in biological fluids from patients with inflammatory diseases could provide insights into its potential as a biomarker or therapeutic target.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Leukotriene receptors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Leukotriene E4 elicits respiratory epithelial cell mucin release through the G-protein–coupled receptor, GPR99 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene E4 elicits respiratory epithelial cell mucin release through the G-protein-coupled receptor, GPR99 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Leukotriene F4 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene F4 (LTF4) is a lesser-studied member of the cysteinyl leukotriene family, a group of potent lipid mediators known to play a critical role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis. While the biological functions of its precursors, Leukotriene C4 (LTC4), D4 (LTD4), and E4 (LTE4), have been extensively characterized, the specific contributions of LTF4 to the inflammatory cascade remain largely enigmatic. This technical guide synthesizes the current, albeit limited, knowledge on the biological function of LTF4 in inflammation, focusing on its synthesis, physiological effects, and comparative potency with other cysteinyl leukotrienes. This document aims to provide a foundational resource for researchers and professionals in drug development interested in the nuanced roles of leukotrienes in inflammatory processes and to highlight critical knowledge gaps that warrant further investigation.

Introduction to this compound

Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway and are categorized into two main classes: the dihydroxy leukotriene LTB4 and the cysteinyl leukotrienes (CysLTs).[1] CysLTs, which include LTC4, LTD4, LTE4, and LTF4, are characterized by the presence of a cysteine-containing moiety.[1] They are potent mediators of inflammation, inducing smooth muscle contraction, increasing vascular permeability, and promoting the influx of inflammatory cells.[2]

LTF4 is a metabolite of LTC4, formed by the action of γ-glutamyl transpeptidase on Leukotriene E4 (LTE4).[3] Specifically, it is the γ-glutamyl conjugate of cysteine.[4] While its existence has been known for decades, its specific biological functions and mechanisms of action in inflammation have been sparsely investigated compared to other CysLTs.

Synthesis and Metabolism of this compound

The biosynthesis of all leukotrienes begins with the enzymatic conversion of arachidonic acid to the unstable epoxide, Leukotriene A4 (LTA4).[5] The pathway then diverges. In cells expressing LTC4 synthase, LTA4 is conjugated with glutathione to form LTC4.[6] Subsequently, LTC4 is sequentially metabolized extracellularly. γ-glutamyl transpeptidase removes the glutamic acid residue to form LTD4, and a dipeptidase then removes glycine to yield the more stable LTE4.[5] LTF4 is formed from LTE4 through the action of a glutamyl transferase.[7]

Figure 1: Biosynthetic pathway of this compound.

Biological Activities of this compound

The primary source of quantitative data on the biological activity of LTF4 comes from a 1982 study by Gleason et al. This research investigated the effects of synthetic LTF4 in various guinea pig models.[8]

Smooth Muscle Contraction

-

Guinea Pig Trachea and Parenchyma: In vitro studies revealed that LTF4 exhibits potent contractile activity on guinea pig trachea and lung parenchyma, comparable to that of LTD4.[8]

-

Guinea Pig Ileum: LTF4 was found to be a less potent contractile agent on the guinea pig ileum compared to LTD4.[8] The rank order of potency for contracting guinea pig ileal smooth muscle was determined to be LTD4 > LTC4 > LTE4 >> LTF4.[3]

Bronchoconstriction

Intravenous administration of LTF4 in guinea pigs induced bronchoconstriction.[8] However, its potency was significantly lower than that of LTD4.

Vascular Permeability

When injected intradermally in guinea pigs in the presence of prostaglandin E2 (PGE2), LTF4 was shown to induce changes in vascular permeability.[8] The effect was less pronounced compared to other cysteinyl leukotrienes.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound as reported in the literature.

Table 1: In Vivo Bronchoconstrictor Activity in Guinea Pigs [8]

| Compound | ED₅₀ (µg/kg, i.v.) | Relative Potency vs. LTD₄ |

| This compound (LTF4) | 16 | 50-100x less potent |

| Leukotriene D4 (LTD4) | ~0.16 - 0.32 | 1 |

Table 2: Comparative Potency in Inducing Vascular Permeability in Guinea Pig Skin [8]

| Compound | Potency Ranking |

| LTD4 | 1 |

| LTE4 | 2 |

| This compound (LTF4) | 3 (equal to LTF4 sulfone) |

Table 3: Relative Potency in Contracting Guinea Pig Ileal Smooth Muscle [3]

| Compound | Relative Potency Ratio |

| LTD4 | 1 |

| LTC4 | 7 |

| LTE4 | 170 |

| This compound (LTF4) | 280 |

Signaling Pathway and Receptor Interactions

Currently, there is a significant lack of information regarding the specific receptor(s) and signaling pathways through which LTF4 exerts its biological effects. As a cysteinyl leukotriene, it is plausible that LTF4 interacts with the known CysLT receptors, CysLT1 and CysLT2. However, its distinct potency profile compared to other CysLTs suggests it may have a unique receptor interaction profile, potentially with lower affinity for the classical CysLT receptors or interaction with a yet unidentified receptor.

The general signaling mechanism for CysLTs involves binding to G-protein coupled receptors (GPCRs), which typically leads to an increase in intracellular calcium levels and the activation of downstream signaling cascades, ultimately resulting in cellular responses such as smooth muscle contraction and increased vascular permeability.[9]

Figure 2: Hypothetical signaling pathway for LTF4.

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay (Guinea Pig Trachea/Ileum)

This protocol is based on the methods described for evaluating the contractile effects of leukotrienes.

-

Tissue Preparation: Euthanize a guinea pig and dissect the trachea or a segment of the ileum. Clean the tissue of adhering fat and connective tissue and cut it into rings (trachea) or segments (ileum).

-

Organ Bath Setup: Suspend the tissue segments in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Transducer Connection: Attach one end of the tissue to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.

-

Compound Administration: Add cumulative concentrations of LTF4 (and other leukotrienes for comparison) to the organ bath and record the contractile responses.

-

Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a standard agonist (e.g., KCl or histamine). Calculate EC₅₀ values to determine potency.

Figure 3: Experimental workflow for the in vitro smooth muscle contraction assay.

In Vivo Bronchoconstriction Assay (Intravenous Administration in Guinea Pigs)

This protocol is adapted from methods used to assess bronchoconstriction in response to intravenous leukotrienes.

-

Animal Preparation: Anesthetize a guinea pig and insert a tracheal cannula. Ventilate the animal artificially.

-

Measurement of Pulmonary Mechanics: Monitor changes in pulmonary resistance and dynamic compliance using a pneumotachograph and a pressure transducer.

-

Drug Administration: Administer LTF4 intravenously via a cannulated jugular vein.

-

Data Recording: Continuously record the changes in pulmonary mechanics before and after the administration of LTF4.

-

Data Analysis: Calculate the dose required to produce a 50% of the maximum change in pulmonary resistance or compliance (ED₅₀).

Vascular Permeability Assay (Miles Assay)

This is a standard method to assess changes in vascular permeability in the skin.[10]

-

Dye Injection: Inject a solution of Evans blue dye (which binds to albumin) intravenously into the tail vein of a mouse or guinea pig.

-

Intradermal Injections: After a short circulation time, administer intradermal injections of LTF4, a positive control (e.g., histamine or bradykinin), and a vehicle control at different sites on the shaved dorsal skin.[1][8]

-

Dye Extravasation: Allow a set amount of time for the dye to extravasate at the injection sites, indicated by the formation of blue spots.

-

Quantification: Euthanize the animal and excise the skin at the injection sites. Extract the Evans blue dye from the tissue using a solvent (e.g., formamide).

-

Spectrophotometry: Measure the absorbance of the extracted dye using a spectrophotometer to quantify the amount of dye leakage, which is proportional to the increase in vascular permeability.

Discussion and Future Directions

The available evidence, though dated, indicates that this compound is a biologically active molecule with pro-inflammatory properties, including the ability to induce smooth muscle contraction and increase vascular permeability.[8] Its potency appears to be generally lower than that of LTD4, particularly in vivo.[8]

The significant gaps in our understanding of LTF4's role in inflammation present numerous opportunities for future research. Key areas that require investigation include:

-

Receptor Identification: Elucidating the specific receptor(s) that mediate the effects of LTF4 is crucial. This could involve binding assays with radiolabeled LTF4 on various inflammatory cells and receptor-transfected cell lines, as well as functional assays in the presence of known CysLT receptor antagonists.

-

Signaling Pathway Analysis: Once the receptor is identified, the downstream signaling cascade needs to be characterized. This would involve studying the activation of G-proteins, second messengers (e.g., Ca²⁺, cAMP), and key protein kinases.

-

Inflammatory Cell Functions: The effects of LTF4 on the key functions of inflammatory cells, such as chemotaxis, degranulation, and cytokine/chemokine production, need to be systematically evaluated.

-

In Vivo Models of Disease: The role of LTF4 should be investigated in more detail in relevant animal models of inflammatory diseases, such as asthma, allergic rhinitis, and inflammatory bowel disease.

-

Analytical Method Development: The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of LTF4 in biological fluids is essential to study its production and role in human diseases.

Conclusion

This compound remains a poorly understood component of the complex network of inflammatory mediators. While early studies have established its pro-inflammatory potential, a comprehensive understanding of its biological function, receptor interactions, and signaling pathways is lacking. Further research into this enigmatic leukotriene may reveal novel insights into the pathophysiology of inflammatory diseases and could potentially identify new therapeutic targets for intervention. This guide serves as a starting point for researchers and drug development professionals to explore the untapped potential of studying this compound.

References

- 1. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of mechanisms mediating contraction to leukotriene C4, D4 and other bronchoconstrictors on guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and the release of arachidonic acid metabolites from perfused guinea pig lungs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C28H44N2O8S | CID 5280938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Leukotriene C4 induces bronchoconstriction and airway vascular hyperpermeability via the cysteinyl leukotriene receptor 2 in S-hexyl glutathione-treated guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Miles assay for vascular permeability [bio-protocol.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 9. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Enigmatic Role of Leukotriene F4 in Smooth Muscle Contraction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators critically involved in the pathophysiology of inflammatory diseases, most notably bronchial asthma, where they induce sustained smooth muscle contraction. While the mechanisms of action for Leukotriene C4 (LTC4), D4 (LTD4), and E4 (LTE4) have been extensively studied, Leukotriene F4 (LTF4) remains a less-characterized member of this family. This technical guide provides a comprehensive overview of the established mechanisms of CysLT-induced smooth muscle contraction and collates the currently available, albeit limited, specific data on the activity of LTF4. We delve into receptor engagement, downstream signaling cascades, and comparative potencies, supported by detailed experimental protocols and visual signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Cysteinyl Leukotrienes and Smooth Muscle Activation

Cysteinyl leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase pathway and play a pivotal role in inflammatory responses.[1][2] Their effects are particularly pronounced on smooth muscle tissues, leading to bronchoconstriction in the airways, vasoconstriction in the vasculature, and increased motility in the gastrointestinal tract.[3][4][5] The primary CysLTs—LTC4, LTD4, and LTE4—exert their effects by binding to specific G-protein coupled receptors (GPCRs), namely the CysLT1 and CysLT2 receptors.[6][7] Activation of these receptors initiates a cascade of intracellular events culminating in smooth muscle contraction.[6]

This compound (LTF4) is a metabolite of LTC4, differing from LTD4 in the retained glutamic acid residue and lack of a glycine residue from the original glutathione moiety.[4] Its biological activities have been investigated to a much lesser extent than its better-known counterparts, leading to a gap in the complete understanding of the CysLT signaling network.

The General Mechanism of Action of Cysteinyl Leukotrienes on Smooth Muscle

The contraction of smooth muscle induced by CysLTs is primarily mediated through the activation of CysLT1 receptors, which are coupled to Gq/11 proteins.[6][8] This activation triggers a well-defined signaling pathway:

-

Receptor Binding and G-Protein Activation: Upon binding of a CysLT to the CysLT1 receptor, the associated Gq protein is activated.

-

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6]

-

Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the formation of Ca2+-calmodulin complexes.

-

Myosin Light Chain Kinase Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).

-

Smooth Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin II, which in turn enables the myosin head to interact with actin filaments, resulting in muscle contraction.[9]

In addition to this primary pathway, DAG activates Protein Kinase C (PKC), which can contribute to the sustained phase of muscle contraction through various mechanisms, including the phosphorylation of ion channels and other regulatory proteins.[10][11] Some studies suggest that LTD4-induced contraction can be partly independent of intracellular calcium release, implicating a more direct role for PKC.[10][11]

Signaling Pathway Diagram

Caption: General signaling pathway for Cysteinyl Leukotriene-induced smooth muscle contraction.

This compound: A Closer Look at its Mechanism of Action

Direct research on the mechanism of action of LTF4 on smooth muscle is sparse. However, existing studies provide valuable insights into its biological activity and allow for informed hypotheses regarding its signaling pathways.

Biological Activity and Potency

Studies on guinea pig smooth muscle preparations have demonstrated that LTF4 possesses contractile activity, although its potency varies depending on the tissue.

-

Airway Smooth Muscle: In vitro, LTF4 showed comparable activity to LTD4 on guinea pig trachea and lung parenchyma.[12] However, when administered intravenously to guinea pigs, LTF4 induced bronchoconstriction with an ED50 of 16 micrograms/kg, making it 50-100 times less potent than LTD4 in this in vivo model.[12][13]

-

Gastrointestinal Smooth Muscle: On guinea pig ileum, LTF4 was found to be a relatively weak agonist.[14] A comparative study established the rank order of potency for contracting guinea pig ileal smooth muscle as LTD4 > LTC4 > LTE4 >> LTF4, with a potency ratio of 1:7:170:280, respectively.[14]

Indirect Mechanism of Action

A significant finding is that LTF4 can induce the release of other contractile mediators, suggesting an indirect component to its mechanism of action. In perfused guinea pig lungs, LTF4 was shown to cause a substantial release of cyclooxygenase products, including a 70-fold increase in thromboxane B2 (a stable metabolite of the potent bronchoconstrictor thromboxane A2) and a 4-fold increase in prostaglandin E2.[14] This release was inhibited by the cyclooxygenase inhibitor indomethacin.[14] This suggests that a portion of the contractile effect of LTF4 in certain tissues may be mediated by the secondary release of prostanoids.

Receptor Binding and Signaling

There is currently no direct evidence identifying a specific receptor for LTF4 or detailing its unique signaling cascade. Given its structural similarity to other CysLTs and the fact that its effects are blocked by the CysLT receptor antagonist FPL-55712, it is highly probable that LTF4 acts through the CysLT1 and/or CysLT2 receptors.[12][14] Its lower potency compared to LTD4 suggests a lower binding affinity for these receptors. The signaling pathway is therefore presumed to follow the general CysLT pathway outlined above, though this has not been experimentally verified for LTF4.

Quantitative Data Summary

The following tables summarize the available quantitative data on the potency and effects of LTF4 and other CysLTs on smooth muscle.

Table 1: Comparative Potency of Cysteinyl Leukotrienes on Smooth Muscle Contraction

| Leukotriene | Tissue | Species | Potency Comparison | Reference(s) |

| LTF4 | Trachea, Parenchyma (in vitro) | Guinea Pig | Comparable to LTD4 | [12] |

| LTF4 | Bronchoconstriction (in vivo) | Guinea Pig | ED50: 16 µg/kg (50-100x less potent than LTD4) | [12][13] |

| LTF4 | Ileum (in vitro) | Guinea Pig | Weak agonist; Rank order: LTD4 > LTC4 > LTE4 >> LTF4 (1:7:170:280) | [14] |

| LTD4 | Human Bronchus | Human | pKB for antagonists: Pranlukast (6.9), Pobilukast (7.0), Zafirlukast (6.5) | [3] |

| LTC4, LTD4 | Human Trachea & Bronchus | Human | EC50 (nM): Trachea (LTC4: 10.3, LTD4: 1.8), Bronchus (LTC4: 1.8, LTD4: 1.7) | [15] |

Table 2: LTF4-Induced Release of Cyclooxygenase Products from Perfused Guinea Pig Lungs

| Mediator | Fold Increase over Basal | Effect of Indomethacin | Reference(s) |

| Thromboxane B2 | 70-fold | Inhibited | [14] |

| Prostaglandin E2 | 4-fold | Inhibited | [14] |

| 6-keto PGF1α | 16-fold | Inhibited | [14] |

Experimental Protocols

The following provides a generalized methodology for a key experiment used to assess the contractile effect of leukotrienes on smooth muscle.

In Vitro Smooth Muscle Contraction Assay

Objective: To measure the contractile response of isolated smooth muscle tissue to leukotrienes.

Materials:

-

Isolated smooth muscle strips (e.g., guinea pig trachea, human bronchus)

-

Organ bath system with temperature control and aeration

-

Isotonic force transducer

-

Data acquisition system

-

Krebs-Henseleit solution (or other suitable physiological salt solution)

-

Leukotriene stock solutions (LTC4, LTD4, LTE4, LTF4)

-

Agonists (e.g., histamine, carbachol) and antagonists (e.g., FPL-55712, montelukast)

Procedure:

-

Tissue Preparation: Smooth muscle tissue is dissected and cut into strips or rings. The strips are mounted in organ baths containing oxygenated (95% O2, 5% CO2) physiological salt solution maintained at 37°C.

-

Equilibration: The tissues are allowed to equilibrate for a period of 60-90 minutes under a resting tension. The bathing solution is changed periodically.

-

Viability Check: The viability of the tissue is confirmed by inducing a contraction with a standard agonist like potassium chloride or carbachol.

-

Cumulative Concentration-Response Curve: Once the tissue has returned to baseline, the leukotriene is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has plateaued.

-

Data Recording: The isometric tension developed by the muscle strip is continuously recorded using a force transducer and data acquisition software.

-

Antagonist Studies: To determine the receptor involved, tissues can be pre-incubated with a specific antagonist for a set period (e.g., 30 minutes) before constructing the leukotriene concentration-response curve.

-

Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by a reference agonist. EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to determine potency.

Experimental Workflow Diagram

Caption: Workflow for an in vitro smooth muscle contraction assay.

Conclusion and Future Directions

The mechanism of action of cysteinyl leukotrienes on smooth muscle is a critical area of study for understanding and treating inflammatory diseases. While the signaling pathways for LTC4 and LTD4 are well-established, knowledge regarding LTF4 remains incomplete. Current evidence indicates that LTF4 is a biologically active, albeit less potent, contractor of smooth muscle compared to other CysLTs. Its ability to induce the release of other contractile mediators like thromboxanes and prostaglandins adds a layer of complexity to its mechanism.

Future research should focus on elucidating the specific receptor interactions of LTF4. Radioligand binding assays with labeled LTF4 could determine its affinity for CysLT1 and CysLT2 receptors. Furthermore, detailed signaling studies in cells expressing these receptors are needed to confirm whether LTF4 activates the canonical Gq-PLC-Ca2+ pathway and to what extent it might engage other signaling molecules. A more thorough understanding of LTF4's role will provide a more complete picture of the CysLT network and may reveal novel therapeutic targets for the management of smooth muscle hyperreactivity in diseases like asthma.

References

- 1. [Pharmacology of the leukotrienes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of LTD4 on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. [Leukotrienes and airway smooth muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Leukotriene C4 enhances the contraction of porcine tracheal smooth muscle through the activation of Y-27632, a rho kinase inhibitor, sensitive pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leukotriene D(4)-induced activation of smooth-muscle cells from human bronchi is partly Ca(2+)-independent [air.unimi.it]

- 11. Leukotriene D4-induced activation of smooth-muscle cells from human bronchi is partly Ca2+-independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activities of this compound and this compound sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound and the release of arachidonic acid metabolites from perfused guinea pig lungs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological study of the contractile activity of leukotriene C4 and D4 on isolated human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Leukotriene F4 Receptors: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and methodologies for the identification and characterization of receptors for Leukotriene F4 (LTF4). This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and the development of novel therapeutics. While the specific receptors for LTF4 remain to be definitively identified, this guide synthesizes the existing knowledge on potential candidate receptors, details the experimental protocols necessary for their investigation, and presents the known biological activities of LTF4.

Introduction to this compound

This compound (LTF4) is a member of the cysteinyl leukotriene (CysLT) family, a group of potent lipid mediators involved in inflammatory and allergic responses.[1] Like other CysLTs, including LTC4, LTD4, and LTE4, LTF4 is derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[2] CysLTs are known to exert their effects through specific G-protein coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[3][4] A third receptor, GPR99, has been identified as a potential receptor for LTE4.[5] However, the specific receptor(s) and binding affinities for LTF4 have not been fully elucidated, representing a critical knowledge gap in the field.

Potential Candidate Receptors for this compound

Based on its structural similarity to other CysLTs, the primary candidates for LTF4 receptors are the known CysLT receptors:

-

CysLT1 Receptor: This receptor is the primary target for the widely used anti-asthmatic drugs like montelukast.[3] It exhibits a high affinity for LTD4.[4]

-

CysLT2 Receptor: This receptor is activated by both LTC4 and LTD4 with similar potencies.[3]

-

GPR99 (OXGR1): Initially identified as an orphan receptor, GPR99 has been proposed as a specific receptor for LTE4, mediating inflammatory responses.[5]

While direct binding studies for LTF4 on these receptors are lacking, the biological activities of LTF4 suggest potential interactions.

Quantitative Biological Activity of this compound

Although specific binding affinities (Kd or Ki values) for LTF4 are not available in the current literature, several studies have characterized its biological effects in comparison to other CysLTs. These findings provide valuable insights into its potential receptor interactions and potency.

| Biological Effect | Tissue/Model | LTF4 Activity Compared to Other CysLTs | Reference |

| Bronchoconstriction | Guinea Pig (in vivo) | ED50 of 16 µg/kg. 50-100 times less potent than LTD4. | [6] |

| Smooth Muscle Contraction | Guinea Pig Trachea | Comparable activity to LTD4. | [6] |

| Smooth Muscle Contraction | Guinea Pig Parenchyma | Comparable activity to LTD4. | [6] |

| Smooth Muscle Contraction | Guinea Pig Ileum | Less active than LTD4. | [6] |

| Vascular Permeability | Guinea Pig Skin | Less potent than LTD4 and LTE4. | [6] |

Experimental Protocols for Receptor Identification and Characterization

The definitive identification and characterization of LTF4 receptors require robust experimental approaches. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[7] Given the likely low affinity of LTF4 for known CysLT receptors, competitive binding assays are a suitable approach.

Objective: To determine the binding affinity (Ki) of LTF4 for CysLT1, CysLT2, and GPR99 receptors.

Principle: This assay measures the ability of unlabeled LTF4 to compete with a high-affinity radiolabeled ligand (e.g., [³H]-LTD4 for CysLT1) for binding to the receptor.

Materials:

-

Cell lines stably expressing human CysLT1, CysLT2, or GPR99 receptors.

-

Membrane preparations from these cell lines.

-

Radiolabeled ligand (e.g., [³H]-LTD4).

-

Unlabeled LTF4 and other CysLTs (for comparison).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the receptor of interest and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled LTF4. Include control wells with no competitor (total binding) and wells with a high concentration of a known antagonist (non-specific binding).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of LTF4. Plot the percentage of specific binding against the log concentration of LTF4 and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assays

CysLT receptors are known to couple to Gq/11 proteins, which upon activation, lead to an increase in intracellular calcium concentration.[2] A calcium mobilization assay is a functional assay to measure receptor activation.

Objective: To determine if LTF4 can activate CysLT1, CysLT2, or GPR99 receptors and elicit a functional response.

Principle: This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to intracellular calcium. An increase in fluorescence upon application of LTF4 indicates receptor activation.

Materials:

-

Cell lines stably expressing human CysLT1, CysLT2, or GPR99 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

LTF4 and other CysLTs.

-

A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the cells expressing the receptor of interest into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake.

-

Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Ligand Addition: Add varying concentrations of LTF4 to the wells and immediately start recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is plotted against the log concentration of LTF4 to generate a dose-response curve and determine the EC50 value.

Signaling Pathways

The activation of CysLT receptors initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins.

Upon binding of LTF4 to its receptor, the Gq/11 protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a range of cellular responses such as smooth muscle contraction and inflammation.[2]

Conclusion and Future Directions

The identification of specific receptors for this compound is a crucial next step in fully understanding the biological roles of this lipid mediator. While direct evidence is currently lacking, the existing data on its biological activities strongly suggest an interaction with the known CysLT receptors. The experimental protocols detailed in this guide provide a clear roadmap for researchers to definitively identify and characterize the LTF4 receptor(s). Such studies will not only fill a significant gap in our knowledge of the leukotriene signaling network but may also open new avenues for the development of targeted therapies for inflammatory diseases. Future research should focus on performing competitive radioligand binding studies with LTF4 against all known CysLT receptors and conducting functional assays in various cell types to elucidate the full pharmacological profile of LTF4.

References

- 1. Structural diversity of leukotriene G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study low-affinity fragments of ligands by ITC | Malvern Panalytical [malvernpanalytical.com]

- 3. Leukotriene receptors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Synthesis and biological activities of this compound and this compound sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Leukotriene F4: An In-depth Technical Guide for Researchers and Drug Development Professionals

November 2025

Abstract

Leukotriene F4 (LTF4) is a member of the cysteinyl leukotriene family, a group of potent inflammatory lipid mediators derived from arachidonic acid. As a human metabolite, LTF4 is implicated in the complex signaling networks that govern inflammatory and allergic responses. This technical guide provides a comprehensive overview of the biosynthesis, biological activity, and potential signaling pathways of LTF4. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this specific metabolite within the broader context of eicosanoid biology. This document summarizes available quantitative data, details relevant experimental protocols, and presents key pathways as visual diagrams to facilitate comprehension and further investigation into the therapeutic potential of targeting LTF4 and its metabolic pathways.

Introduction to this compound

This compound (LTF4) is a dipeptide-containing cysteinyl leukotriene (cys-LT) that has been identified as a human metabolite.[1] Cys-LTs, including the more extensively studied LTC4, LTD4, and LTE4, are recognized as key mediators in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis.[2] They are known to induce potent biological effects such as smooth muscle contraction, increased vascular permeability, and the recruitment of immune cells.[2][3] While research has historically focused on LTC4, LTD4, and LTE4, understanding the role of metabolites like LTF4 is crucial for a complete picture of the leukotriene pathway and for the development of targeted therapeutics.

Biosynthesis of this compound

The biosynthesis of LTF4 is a branch of the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. The canonical pathway leads to the production of LTC4, which is then sequentially metabolized to LTD4 and LTE4.[4] However, evidence has established a direct enzymatic pathway for the conversion of Leukotriene C4 (LTC4) to LTF4.

Enzymatic Conversion of LTC4 to LTF4

This compound is formed from its precursor, Leukotriene C4 (LTC4), through the action of the enzyme carboxypeptidase A .[5][6] This enzyme catalyzes the hydrolysis of the peptide bond between the glycine and cysteine residues of the glutathione moiety attached to the eicosanoid backbone of LTC4. This single-step conversion results in the formation of LTF4, which retains the glutamic acid and cysteine residues.[6] This pathway represents an alternative metabolic fate for LTC4, distinct from the more characterized sequential conversion to LTD4 and LTE4.[5][6]

Caption: Direct conversion of LTC4 to LTF4 by Carboxypeptidase A.

Biological Activity of this compound

The biological activities of LTF4 have been investigated, primarily in animal models. These studies indicate that LTF4 shares some of the pro-inflammatory and bronchoconstrictive properties of other cysteinyl leukotrienes, although with differing potencies.

Bronchoconstriction and Vascular Permeability

In vitro studies on guinea pig tissues have shown that LTF4 exhibits activity comparable to LTD4 on the trachea and lung parenchyma, suggesting a role in bronchoconstriction.[7] However, it is less active on the ileum.[7] When administered intravenously to guinea pigs, LTF4 induces bronchoconstriction, although it is 50-100 times less potent than LTD4 in this assay.[7] LTF4 has also been shown to induce changes in vascular permeability when injected into guinea pig skin.[7]

Signaling Pathway of Cysteinyl Leukotrienes

Cysteinyl leukotrienes exert their effects by binding to specific G protein-coupled receptors (GPCRs), primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and cysteinyl leukotriene receptor 2 (CysLT2R).[8][9] The specific receptor interactions and binding affinity of LTF4 have not been extensively characterized. However, based on the known signaling of other cys-LTs, a general pathway can be described.

Upon ligand binding, these receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10] The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG initiate a cascade of downstream signaling events that ultimately lead to the cellular responses associated with cys-LTs, such as smooth muscle contraction and inflammation.[10]

Caption: General signaling cascade initiated by cysteinyl leukotrienes.

Quantitative Data

Table 1: Binding Affinities of Cysteinyl Leukotrienes for CysLT Receptors

| Ligand | Receptor | Binding Affinity (M) |

| LTD4 | CysLT1R | 10⁻⁹ |

| LTC4 | CysLT1R | 10⁻⁸ |

| LTC4 | CysLT2R | 10⁻⁸ |

| LTD4 | CysLT2R | 10⁻⁸ |

Data compiled from existing literature on human and mouse receptors.[6][8]

Table 2: Reported Concentrations of Leukotriene E4 in Human Urine

| Population | Mean Concentration (pg/mg creatinine) | Reference |

| Healthy Adults | 50 | [5] |

| Patients with Systemic Mastocytosis | 97 | [5] |

| Healthy Adults | 68 | [7] |

| Patients with Active SLE | 319 | [7] |

| Patients with Inactive SLE | 80 | [7] |

| Patients with Rheumatoid Arthritis | 86 | [7] |

| Patients with Scleroderma | 188 | [7] |

| Acute Asthma Patients | 111.7 | [11] |

| Post-Asthma Exacerbation | 75.6 | [11] |

Experimental Protocols

Detailed and validated experimental protocols specifically for the quantification of LTF4 are not widely published. However, the methodologies used for other leukotrienes, particularly LC-MS/MS, can be adapted for LTF4. Below are generalized protocols for the enzymatic conversion of LTC4 to LTF4 and a representative LC-MS/MS method for leukotriene analysis.

Experimental Protocol: Enzymatic Conversion of LTC4 to LTF4

This protocol is based on the methodology described for the carboxypeptidase A-catalyzed conversion of LTC4.[5][6]

Objective: To generate LTF4 from LTC4 for use as a standard or for further biological assays.

Materials:

-

Leukotriene C4 (LTC4) standard

-

Bovine pancreatic carboxypeptidase A (CPA)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Stop solution (e.g., acidic solution to quench the enzymatic reaction)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mobile phase for HPLC (e.g., methanol/water/acetic acid gradient)

-

UV detector

Procedure:

-

Prepare a solution of LTC4 in the reaction buffer to a final concentration of approximately 10-50 µM.

-

Add carboxypeptidase A to the LTC4 solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point could be 1:100 (w/w).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). A time-course experiment is recommended to determine the optimal incubation time.

-

Terminate the reaction by adding the stop solution.

-

Analyze the reaction mixture by reverse-phase HPLC.

-

Monitor the elution profile at a wavelength suitable for detecting leukotrienes (e.g., 280 nm).

-

Collect the fraction corresponding to the LTF4 peak for further characterization or use.

-

Confirm the identity of the product as LTF4 using mass spectrometry.

Caption: A generalized workflow for the laboratory synthesis of LTF4.

Experimental Protocol: Quantification of Leukotrienes by LC-MS/MS

The following is a generalized protocol for the analysis of leukotrienes in biological fluids, which can be adapted for LTF4. Specific parameters such as mass transitions and chromatographic conditions will need to be optimized for LTF4.

Objective: To quantify the concentration of leukotrienes in a biological sample.

Materials:

-

Biological sample (e.g., plasma, urine)

-

Internal standard (e.g., deuterated LTF4)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE (e.g., methanol, water, acetonitrile)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 analytical column for LC

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add the internal standard to the sample.

-

Perform protein precipitation if necessary (e.g., with cold acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove interferences.

-

Elute the leukotrienes with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column.

-

Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for LTF4 and its internal standard must be determined.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of LTF4.

-

Calculate the concentration of LTF4 in the sample by comparing its peak area ratio to the internal standard against the standard curve.

-

Conclusion and Future Directions

This compound is a human metabolite with demonstrated biological activity, positioned at a unique juncture in the cysteinyl leukotriene pathway. Its formation via carboxypeptidase A-mediated conversion of LTC4 presents an alternative metabolic route that warrants further investigation. While the precise physiological and pathological roles of LTF4 remain to be fully elucidated, its pro-inflammatory and bronchoconstrictive properties suggest its potential involvement in diseases such as asthma and other inflammatory conditions.

Significant gaps in our understanding of LTF4 persist. Future research should prioritize:

-

The development and validation of sensitive and specific analytical methods for the quantification of LTF4 in human biological fluids.

-

The determination of the physiological and pathological concentrations of LTF4 to establish its relevance as a biomarker.

-

The characterization of the binding affinity of LTF4 for CysLT1R and CysLT2R to delineate its specific signaling pathway.

-

In-depth studies to elucidate the downstream signaling events and cellular responses specifically mediated by LTF4.

A more complete understanding of this compound's role in human health and disease will be invaluable for the development of novel and more targeted therapeutic strategies for a range of inflammatory disorders.

References

- 1. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TLTE4 - Overview: Leukotriene E4, 24 Hour, Urine [mayocliniclabs.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urine leukotriene E4 levels are elevated in patients with active systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leukotrienes in Innate Immunity: Still Underappreciated After All These Years? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Increase in urinary leukotriene LTE4 levels in acute asthma: correlation with airflow limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Properties of Cysteinyl Leukotrienes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteinyl leukotrienes (CysLTs), comprising leukotriene C₄ (LTC₄), leukotriene D₄ (LTD₄), and leukotriene E₄ (LTE₄), are potent, lipid-derived inflammatory mediators synthesized from arachidonic acid.[1] They are key players in the pathophysiology of numerous inflammatory and allergic diseases, most notably asthma and allergic rhinitis, where they induce potent bronchoconstriction, increase vascular permeability, and promote mucus secretion.[2][3][4] CysLTs are produced by a variety of immune cells, including mast cells, eosinophils, basophils, and macrophages.[1][5] Their biological effects are mediated through specific G-protein coupled receptors (GPCRs), primarily the cysteinyl leukotriene receptor 1 (CysLT₁R) and 2 (CysLT₂R), making this pathway a critical target for therapeutic intervention.[1][6] This guide provides an in-depth overview of the core biochemical properties of CysLTs, their synthesis, receptor interactions, signaling cascades, and the experimental methodologies used for their investigation.

I. Biosynthesis of Cysteinyl Leukotrienes

The synthesis of CysLTs is a multi-step enzymatic cascade initiated by cellular activation. The pathway begins with the liberation of arachidonic acid (AA) from the nuclear membrane phospholipids.

-

Formation of LTA₄: The enzyme 5-lipoxygenase (5-LOX), with the aid of its activating protein (FLAP), catalyzes the initial two steps: the conversion of AA to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and the subsequent dehydration of 5-HPETE to form the unstable epoxide, leukotriene A₄ (LTA₄).[7][8]

-

Formation of LTC₄: In cells like mast cells and eosinophils, LTA₄ is conjugated with reduced glutathione (GSH) by the enzyme leukotriene C₄ synthase (LTC₄S), an 18 kDa integral membrane protein.[1][7][9] This reaction yields LTC₄, the parent molecule of the CysLT family.[1]

-

Metabolism to LTD₄ and LTE₄: Following its export from the cell, LTC₄ is rapidly metabolized. The glutamate residue is cleaved by cell-surface γ-glutamyl transpeptidases to form LTD₄. Subsequently, a dipeptidase removes the glycine residue to form the most stable CysLT, LTE₄.[10][11]

References

- 1. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic investigation of human 5-lipoxygenase with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 5. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. Identification and characterization of two cysteinyl-leukotriene high affinity binding sites with receptor characteristics in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leukotriene C(4) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Leukotriene F4 by LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. The cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are well-known for their roles in allergic and inflammatory responses, particularly in respiratory diseases like asthma. Leukotriene F4 (LTF4) is a lesser-studied CysLT, identified as a metabolite of LTC4. Understanding the quantitative levels of LTF4 in biological systems is crucial for elucidating its potential role in pathophysiology and for the development of novel therapeutic agents. This application note provides a detailed protocol for the sensitive and specific quantification of LTF4 in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound Signaling Pathway

This compound is formed from Leukotriene C4 (LTC4) through the action of carboxypeptidase A, which removes the glycine residue from the glutathione moiety of LTC4.[1] This metabolic step distinguishes LTF4 from the canonical CysLT pathway where LTC4 is converted to LTD4 and then to LTE4. The signaling pathway of LTF4 is not as well-characterized as other CysLTs, but it is presumed to interact with CysLT receptors, contributing to the overall inflammatory response.

Figure 1: Biosynthesis pathway of this compound.

Quantitative Data Summary

Currently, there is a limited amount of publicly available data on the absolute concentrations of this compound in biological samples. Most studies focus on the more abundant cysteinyl leukotrienes such as LTE4. For context, typical concentrations of other CysLTs in human urine and plasma are presented below. It is anticipated that LTF4 levels would be lower than these, necessitating a highly sensitive analytical method.

| Analyte | Matrix | Concentration Range (Healthy Subjects) | Concentration Range (Disease State, e.g., Asthma) | Citation |

| Leukotriene E4 (LTE4) | Urine | 34 - 104 pg/mg creatinine | 38 - 891 pg/mg creatinine | [2][3] |

| Leukotriene E4 (LTE4) | Plasma | 5.1 ± 2.7 pg/mL | - | |

| Leukotriene B4 (LTB4) | Plasma | ~34 pg/mL | 746 - 1026 pg/mL (in remission) | [4] |

Note: The table above provides data for related leukotrienes to offer a frame of reference. Specific quantitative data for LTF4 is not yet well-established in the literature. Researchers are encouraged to establish their own baseline levels in their specific matrices of interest.

Experimental Protocol: Quantitative Analysis of LTF4 by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of LTF4 from biological fluids such as plasma or urine. Optimization of specific parameters may be required for different sample types and instrument platforms.

Experimental Workflow

Figure 2: Workflow for LTF4 quantification.

Materials and Reagents

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., d4-Leukotriene F4)

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Biological matrix (e.g., human plasma, urine)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Acidify the biological sample (e.g., 1 mL of plasma or urine) with formic acid to a pH of ~3.5. Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 15% methanol in water to remove less non-polar interferences.

-

Elution: Elute the LTF4 and internal standard from the cartridge with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Condition |